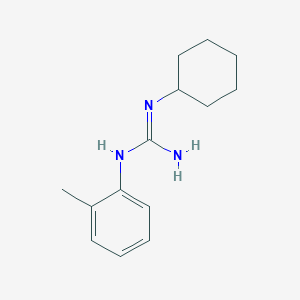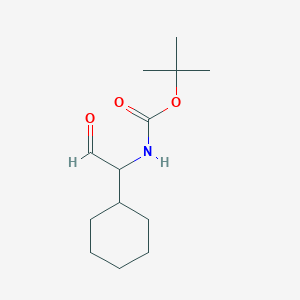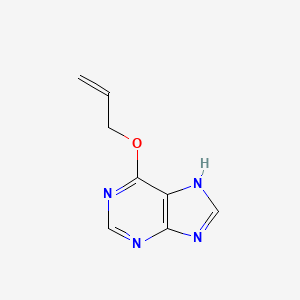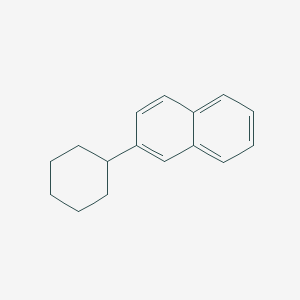
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- is a chemical compound belonging to the class of indanones Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
準備方法
The synthesis of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- typically involves a Knoevenagel condensation reaction. This reaction is carried out by condensing 3-bromoindan-1-one with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .
化学反応の分析
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
科学的研究の応用
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
作用機序
The mechanism of action of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and the NF-κB/MAPK signaling pathway . Its antibacterial activity is due to the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .
類似化合物との比較
1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- can be compared with other similar compounds such as:
2-Benzylidene-1-indanone: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Benzylidene-3-(cyclohexylamino)indan-1-one: Contains a cyclohexylamino group instead of a bromine atom, which can alter its chemical properties and applications.
2-Benzylidene-3-oxobutanamide: Contains an oxobutanamide group, which provides different biological activities and applications.
The uniqueness of 1H-INDEN-1-ONE,3-BROMO-2,3-DIHYDRO-2-(PHENYLMETHYLENE)- lies in its bromine atom, which can participate in various substitution reactions, making it a versatile compound for synthetic and research purposes.
特性
分子式 |
C16H11BrO |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
2-benzylidene-3-bromo-3H-inden-1-one |
InChI |
InChI=1S/C16H11BrO/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10,15H |
InChIキー |
GOHRTUPYWQUEHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1h-Pyrrolo[2,3-b]pyridine-5-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-2-[[[1-(1-methylethyl)-4-piperidinyl]amino]carbonyl]-,methyl ester](/img/structure/B8456287.png)

